L-Alanine 4-methoxy-beta-naphthylamide hydrochloride
Overview
Description
L-Alanine 4-methoxy-beta-naphthylamide hydrochloride is a compound with the empirical formula C14H16N2O2 · HCl . It has a molecular weight of 280.75 . This compound is a specific fluorogenic substrate for aminopeptidase M and has been shown to be suitable for histochemical purposes .
Physical and Chemical Properties Analysis
This compound is a powder that is soluble in water at a concentration of 50 mg/mL, forming a clear, colorless solution . It is recommended to be stored at a temperature of -20°C .Scientific Research Applications
Enzymatic Activity Studies
L-Alanine 4-methoxy-beta-naphthylamide hydrochloride has been utilized in studies to understand enzymatic activities across various biological contexts. For instance:
Aminopeptidase Activity in Vaginal Tissues : This compound was employed as a specific substrate for aminopeptidase N in a study comparing the enzymatic activity of various aminopeptidases in vaginal homogenates from different species. The research aimed to identify suitable animal models for studying the degradation of protein and peptide drugs, highlighting its role in pharmaceutical research (Acartürk, Parlatan, & Saraçoğlu, 2001).
Proline Endopeptidase Assay in Rat Brain : The compound was part of a substrate series tested for proline endopeptidase activity in rat brain, aiding in the development of a sensitive, continuous assay. This assay could be utilized for tissue or subcellular localization of the enzyme, demonstrating its importance in neurological research and enzyme kinetics (Taylor, Andrews, Henrikson, & Dixon, 1980).
Analysis in Human Serum : The compound was used to analyze the activity of alanine aminopeptidases in human serum, providing insights into the enzyme's characteristics and potential implications in various physiological and pathological conditions (Tsushima et al., 1990).
Enzyme Assays and Inhibition Studies
This compound is instrumental in conducting enzyme assays and studying enzyme inhibitors, as evidenced by:
Plasmin Assay Development : This compound was involved in synthesizing tripeptide amides to test as potential substrates for human plasmin. This led to the development of convenient assays for plasmin, showcasing the compound's role in enzymology and potential therapeutic applications (Clavin, Bobbitt, Shuman, & Smithwick, 1977).
Intracellular Cathepsin Activities : The compound contributed to determining intracellular activities of cathepsin B and L in human lung carcinoma cell lines. This has implications for understanding diseases and identifying prognostic markers for human lung cancer (Ulbricht, Spiess, Schwartz-Albiez, & Ebert, 1995).
Investigating Aminopeptidase Activity and Distribution : Utilized in assessing ocular aminopeptidase activity in albino rabbits, the compound helped to understand the distribution and potential physiological roles of these peptidases in ocular tissues (Stratford & Lee, 1985).
Mechanism of Action
Further investigation is required to elucidate additional details about L-Alanine 4-methoxy-β-naphthylamide hydrochloride, including clinical trials to determine suitable pharmaceutical dosage and the consequences of prolonged supplementation . If you have any more questions or need further clarification, feel free to ask! 😊
Safety and Hazards
Properties
IUPAC Name |
(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c1-9(15)14(17)16-11-7-10-5-3-4-6-12(10)13(8-11)18-2;/h3-9H,15H2,1-2H3,(H,16,17);1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKFPQBOUDNNNH-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585064 | |
Record name | N-(4-Methoxynaphthalen-2-yl)-L-alaninamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3438-14-0 | |
Record name | N-(4-Methoxynaphthalen-2-yl)-L-alaninamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Alanine 4-methoxy-beta -naphthylamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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